Regioisomeric Connectivity Defines Pharmacophoric Geometry: 1,3,4- vs 1,2,4-Oxadiazole
The core 1,3,4-oxadiazole connectivity of the target compound is a privileged pharmacophore distinct from its 1,2,4-oxadiazole regioisomer (e.g., CAS 1393558-45-6). The 1,3,4-oxadiazole ring directs the morpholine and chloromethyl groups into a specific spatial orientation, offering a unique hydrogen bond acceptor pattern (nitrogens at positions 2 and 4) [1]. This arrangement is critical for mimicking ester and amide bioisosteres, while the 1,2,4-regioisomer with an oxygen at position 1 and nitrogen at 2 provides a different electrostatic potential surface, making them non-interchangeable in target binding .
| Evidence Dimension | Oxadiazole ring regioisomerism and molecular geometry |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole core; morpholine at C2, chloromethyl at C5 |
| Comparator Or Baseline | 1,2,4-oxadiazole core (CAS 1393558-45-6); morpholine at C5, chloromethyl at C3 |
| Quantified Difference | Regioisomeric connectivity leads to distinct H-bond acceptor topology and dipole moment; not quantified but structurally orthogonal |
| Conditions | Molecular topology analysis [1] |
Why This Matters
Procuring the 1,3,4-oxadiazole regioisomer ensures the correct pharmacophoric geometry for structure-based drug design, avoiding failed SAR exploration with a mismatched regioisomer.
- [1] Kuujia.com. (2025). Cas no 1696991-45-3 (4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine). Includes computed molecular properties and structure. Retrieved from https://www.kuujia.com/cas-1696991-45-3.html View Source
